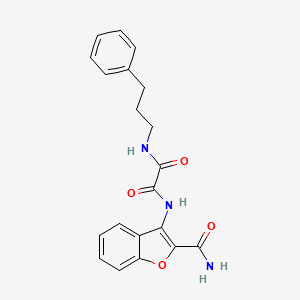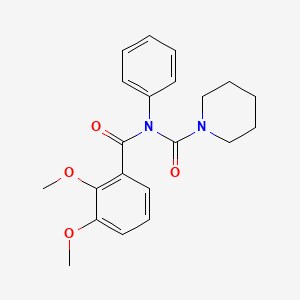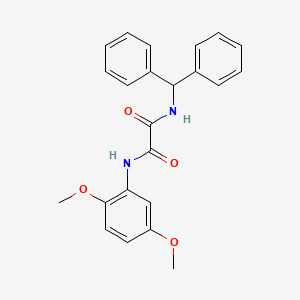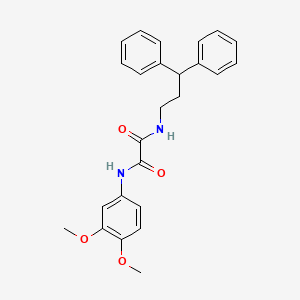
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide (CPMPCB) is an important organic compound with a wide variety of applications in scientific research. This compound is a derivative of benzamide, a type of organic compound made up of a benzene ring attached to an amide group. CPMPCB can be synthesized using a variety of methods, and has been used in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, as well as the biochemical and physiological effects of drugs. N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has also been used to study the regulation of gene expression and the mechanisms of action of drugs. In addition, N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has been used to study the effects of environmental pollutants on human health and the effects of drugs on the immune system.
Wirkmechanismus
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has been shown to act as a competitive inhibitor of enzymes. This means that it binds to the active site of an enzyme, preventing the substrate from binding and preventing the enzyme from catalyzing the reaction. N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has also been shown to inhibit the activity of certain drug targets, such as the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide inhibits the activity of certain enzymes, such as COX-2. In addition, N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has been shown to inhibit the activity of certain drug targets, such as the enzyme cyclooxygenase-2 (COX-2). N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide has also been shown to inhibit the activity of certain receptors, such as the serotonin receptor 5-HT2A.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide is a useful tool for scientific research due to its ability to inhibit the activity of certain enzymes and drug targets. However, there are some limitations to its use in lab experiments. N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide is not very stable, which can make it difficult to store for long periods of time.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide. One potential direction is to explore its use as a potential therapeutic agent, as it has been shown to inhibit the activity of certain enzymes and drug targets. Another potential direction is to explore its use as a tool to study gene expression and the mechanisms of action of drugs. Additionally, further research could be conducted to explore the effects of N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide on human health and the environment.
Synthesemethoden
N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide can be synthesized through a variety of methods. One common method is the reaction of 3-chlorophenol with morpholine-4-sulfonyl chloride, followed by the addition of piperidine-1-carbonyl chloride. This reaction yields N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)-N-(piperidine-1-carbonyl)benzamide as a white solid with a melting point of 122-124°C. Other methods of synthesis include the reaction of 3-chlorophenol and piperidine-1-carbonyl chloride in the presence of triethylamine, and the reaction of 3-chlorophenol and morpholine-4-sulfonyl chloride in the presence of piperidine-1-carbonyl chloride.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-N-(4-morpholin-4-ylsulfonylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O5S/c24-19-5-4-6-20(17-19)27(23(29)25-11-2-1-3-12-25)22(28)18-7-9-21(10-8-18)33(30,31)26-13-15-32-16-14-26/h4-10,17H,1-3,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNOWFXBTWVBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(4-(morpholinosulfonyl)benzoyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6485058.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6485061.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B6485063.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(methylsulfanyl)benzamide](/img/structure/B6485076.png)
![N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6485077.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485093.png)


![N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide](/img/structure/B6485129.png)


